N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)isonicotinamide
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Overview
Description
N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)isonicotinamide is a complex organic compound that features a pyridine ring, a pyrrolidine ring, and an isonicotinamide moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of multiple nitrogen atoms within its structure suggests that it may interact with various biological targets, making it a promising candidate for drug development.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra
Mode of Action
It is known that similar compounds interact with their targets through a series of complex biochemical reactions . These interactions often result in changes to the target’s function, which can lead to a variety of downstream effects.
Biochemical Pathways
Similar compounds have been shown to affect various pathways, including those involved in the synthesis of essential cellular components . The downstream effects of these interactions can include changes in cell function and viability.
Result of Action
Similar compounds have been shown to have significant activity against mycobacterium tuberculosis h37ra . This suggests that the compound may have potential as an anti-tubercular agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)isonicotinamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyridine reacts with the pyrrolidine derivative.
Formation of the Isonicotinamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated reagents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a lead molecule for the development of new drugs targeting various diseases, including cancer, neurological disorders, and infectious diseases.
Biological Studies: It can serve as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Industrial Applications: The compound may be utilized in the development of new materials with specific properties, such as catalysts or sensors.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)pyrrolidine: This compound shares the pyridine and pyrrolidine rings but lacks the isonicotinamide moiety.
N-(pyridin-2-yl)isonicotinamide: This compound contains the pyridine and isonicotinamide groups but does not have the pyrrolidine ring.
Uniqueness
N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)isonicotinamide is unique due to the presence of all three functional groups (pyridine, pyrrolidine, and isonicotinamide) within a single molecule
Properties
IUPAC Name |
N-[(1-pyridin-2-ylpyrrolidin-2-yl)methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-16(13-6-9-17-10-7-13)19-12-14-4-3-11-20(14)15-5-1-2-8-18-15/h1-2,5-10,14H,3-4,11-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXUSGSZFBNMIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=N2)CNC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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